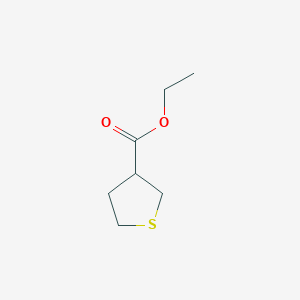

Ethyl tetrahydrothiophene-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl thiolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-2-9-7(8)6-3-4-10-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOXCAWRGOYRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Tetrahydrothiophene 3 Carboxylate and Analogues

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for creating substituted tetrahydrothiophenes by forming the ring system from the ground up. This allows for significant control over the final substitution pattern. Key among these methods are cycloaddition reactions and strategies based on the cyclization of sulfur-containing linear precursors.

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and are particularly effective for constructing five-membered rings. acs.orgresearchgate.net In the context of tetrahydrothiophene (B86538) synthesis, these reactions typically involve a three-atom sulfur-containing component reacting with a two-atom component.

One of the prominent methods for synthesizing the tetrahydrothiophene core is the [3+2] cycloaddition reaction involving thiocarbonyl ylides. nbuv.gov.ua These ylides act as three-atom building blocks that react with various dipolarophiles, such as compounds with activated multiple bonds (e.g., α,β-unsaturated compounds), to form the five-membered ring. acs.orgresearchgate.netnbuv.gov.ua This approach is valued for its ability to create polyfunctionalized molecules efficiently. acs.orgresearchgate.netfu-berlin.denih.gov

The thiocarbonyl ylide itself can be generated in situ from precursors like chloromethyl trimethylsilylmethyl sulfide (B99878) through a fluoride (B91410) ion-promoted 1,3-desilylation. nbuv.gov.ua The resulting ylide then readily engages with a range of alkenes and alkynes in a cycloaddition process. acs.orgresearchgate.netnbuv.gov.ua A comprehensive study has shown that these reactions can be applied to a wide variety of substrates, leading to dihydro- and tetrahydrothiophene products that serve as versatile intermediates for further chemical transformations. acs.orgresearchgate.net

The conditions for these cycloadditions can be optimized to improve yields. For instance, using high-pressure conditions (e.g., 14 kbar) can enable thermally unstable or sterically hindered substrates to react effectively, sometimes increasing the yield by up to 58% compared to standard thermal conditions. acs.orgresearchgate.net

Table 1: Comparison of Thermal vs. High-Pressure Conditions for [3+2] Cycloaddition

| Dipolarophile | Thermal Conditions (Yield) | High-Pressure Conditions (Yield) |

|---|

Data sourced from studies on thiocarbonyl ylide cycloadditions. acs.orgresearchgate.net

This method has demonstrated high stereoselectivity and allows for the synthesis of target compounds in multigram quantities, making it a practical approach for obtaining functionalized tetrahydrothiophenes. nbuv.gov.ua

Organocatalytic domino reactions provide an efficient pathway to complex molecules from simple starting materials in a single operation. For the synthesis of sulfur-containing heterocycles, the thia-Michael/aldol (B89426) condensation sequence is a valuable tool. mdpi.com This reaction cascade can be used to construct highly substituted tetrahydrothiophenes with excellent stereocontrol. organic-chemistry.org

In a typical sequence, a thia-Michael addition, which involves the 1,4-conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, initiates the cascade. mdpi.com This is followed by an intramolecular aldol condensation to close the ring. A bifunctional squaramide catalyst, for example, has been used to catalyze the reaction between 1,4-dithiane-2,5-diol (B140307) (a source of the sulfur nucleophile) and chalcones. organic-chemistry.org This process yields trisubstituted tetrahydrothiophenes with three adjacent stereogenic centers in a highly stereocontrolled manner. organic-chemistry.org

While this specific example leads directly to tetrahydrothiophenes, analogous domino strategies can be adapted to synthesize dihydrothiophene precursors, which can then be reduced to the corresponding tetrahydrothiophene-3-carboxylate. The power of this method lies in its efficiency and high stereoselectivity, driven by the use of chiral organocatalysts. mdpi.comorganic-chemistry.org

A novel and stereospecific method for synthesizing highly substituted tetrahydrothiophenes involves the Lewis acid-catalyzed [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with thioketones. scispace.com D-A cyclopropanes serve as versatile three-atom building blocks in this transformation. scispace.comresearchgate.net

In this reaction, the strained cyclopropane (B1198618) ring opens upon activation by a Lewis acid, and the resulting 1,3-zwitterionic intermediate is trapped by a thioketone to form the tetrahydrothiophene ring. The reaction proceeds under mild conditions and exhibits high functional group tolerance. scispace.com Notably, this method allows for the creation of tetrahydrothiophenes with two adjacent quaternary carbon atoms in a stereospecific manner. scispace.com

The choice of Lewis acid is critical for the success of the reaction. While many common Lewis acids give only trace amounts of the desired product, AlCl₃ was found to be highly effective, delivering the tetrahydrothiophene derivative in high yield even at low catalyst loadings. scispace.com

Table 2: Optimization of Lewis Acid Catalyst for [3+2] Cycloaddition of D-A Cyclopropanes

| Lewis Acid (mol%) | Solvent | Yield (%) |

|---|---|---|

| Sc(OTf)₃ (20) | CH₂Cl₂ | < 5 |

| Yb(OTf)₃ (20) | CH₂Cl₂ | < 5 |

| SnCl₄ (20) | CH₂Cl₂ | Traces |

| AlCl₃ (20) | CH₂Cl₂ | 93 |

| AlCl₃ (10) | CH₂Cl₂ | 93 |

| AlCl₃ (5) | CH₂Cl₂ | 92 |

Data derived from the reaction of a cyclopropane diester with thiobenzophenone. scispace.com

This methodology has also been successfully applied in an intramolecular fashion to create sulfur-bridged bicyclic ring systems. scispace.com

An alternative to cycloaddition involves the construction of the tetrahydrothiophene ring through the cyclization of a linear precursor containing both the sulfur atom and the carbon backbone. Thioglycolic acid and its esters are common starting materials for such strategies.

The condensation of thioglycolic acid derivatives, such as ethyl thioglycolate, with suitable carbonyl compounds is a foundational method for building the thiophene (B33073) ring, which can subsequently be reduced. A well-known example is the Gewald thiophene synthesis, which typically involves the reaction of an α-hydroxyketone or a compound with an activated methylene (B1212753) group, elemental sulfur, and a base. researchgate.net

A related strategy involves the direct reaction of a thioglycolate with a precursor that already contains part of the required carbon framework. For example, ethyl thioglycolate can react with 3-bromothiophene-2-carbaldehyde via an aromatic nucleophilic substitution of the bromine, followed by a Dieckman-type cyclization to form a thieno[3,2-b]thiophene (B52689) system. researchgate.net While this leads to a fused ring system, the underlying principle of using a thioglycolate to introduce the sulfur atom and part of the ring is broadly applicable. The cyclization step often involves an intramolecular condensation to form the C-C bond necessary to complete the ring. researchgate.net

Thioglycolate-Based Cyclization Strategies

Intramolecular Cyclization Routes to Tetrahydrothiophene Systems

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of the tetrahydrothiophene ring system. These methods involve the formation of a carbon-sulfur bond within a single molecule, leading to the five-membered heterocyclic core. Various approaches have been developed, often relying on the reaction of a sulfur nucleophile with an electrophilic carbon center within the same molecule.

One prominent method involves the base-promoted, intramolecular, and highly stereospecific carbon-sulfur bond formation through a double SN2 displacement mechanism. organic-chemistry.org This approach provides a convenient route to chiral tetrahydrothiophenes with high enantiopurity, starting from precursors that circumvent the use of hazardous hydrogen sulfide gas. acs.orgorganic-chemistry.org The versatility of this methodology is demonstrated by its compatibility with a wide array of functional groups and other heterocyclic systems. organic-chemistry.org

Another strategy is the thia-Prins cyclization, which has been effectively used for the diastereoselective synthesis of substituted tetrahydrothiophenes. researchgate.net In this reaction, thioacrylates undergo an intramolecular cyclization mediated by a Lewis acid, such as trimethylsilyltrifluoromethanesulfonate, to yield highly functionalized tetrahydrothiophenes in good to high yields. researchgate.net The mechanism involves the activation of the thioacrylate by the Lewis acid to form a thiocarbenium ion, which is then attacked by an internal alkyne group in a 5-endo-trig cyclization. researchgate.net This is followed by trapping with water and tautomerization to afford the final ketone product. researchgate.net

Additionally, palladium-catalyzed intramolecular cyclization of appropriate substrates has been developed. For instance, the PdI2-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a route to substituted thiophenes, which can be precursors to tetrahydrothiophenes. nih.gov The reaction proceeds via a 5-endo-dig S-cyclization mechanism. nih.gov

The following table summarizes key aspects of selected intramolecular cyclization methods for the synthesis of tetrahydrothiophene systems.

| Cyclization Method | Key Reagents/Catalysts | Mechanism Highlights | Key Advantages | Reference |

| Base-Promoted Double SN2 | Base | Double SN2 displacement | High stereospecificity, high enantiopurity, avoids H2S | acs.orgorganic-chemistry.org |

| Thia-Prins Cyclization | Trimethylsilyltrifluoromethanesulfonate | 5-endo-trig cyclization of a thiocarbenium ion | Good diastereoselectivity, high yields, functional group tolerance | researchgate.net |

| Pd-Catalyzed Heterocyclodehydration | PdI2/KI | 5-endo-dig S-cyclization | Catalytic, good yields | nih.gov |

| Bromocyclization | N-bromoacetamide (NBA) | 5-exo cyclization | Forms labile products for further substitution | organic-chemistry.org |

Multi-component Reaction (MCR) Approaches to Functionalized Thiophene/Tetrahydrothiophene Esters

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including functionalized thiophene and tetrahydrothiophene esters. tandfonline.comnih.gov These reactions involve the one-pot combination of three or more starting materials to form a single product that incorporates significant portions of all reactants. tandfonline.com MCRs offer several advantages, including reduced reaction times, step economy, and often more environmentally benign procedures. tandfonline.com

The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes. researchgate.net While it typically yields thiophenes, modifications and subsequent reductions can provide access to tetrahydrothiophene systems. The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. tandfonline.com

More recent developments in MCRs for thiophene synthesis include metal-catalyzed, Lewis base-catalyzed, and catalyst-free approaches. tandfonline.com For instance, a one-pot reaction involving the Knoevenagel condensation of carbonyl compounds and malononitrile (B47326) or ethyl cyanoacetate, followed by the insertion of sulfur, can yield 2-aminothiophene derivatives. tandfonline.com These can then be further functionalized or reduced to the corresponding tetrahydrothiophenes.

The following table provides examples of MCRs used in the synthesis of functionalized thiophenes, which are often precursors to tetrahydrothiophene esters.

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Base | 2-Aminothiophene | researchgate.net |

| CuI-Catalyzed MCR | Carbonyl compounds, Malononitrile/Ethyl cyanoacetate, Sulfur | CuI | 2-Aminothiophene derivatives | tandfonline.com |

| Base-Catalyzed MCR | 1,3-Dicarbonyl compound, Isothiocyanate, α-Haloketone | Base | Polysubstituted thiophenes | tandfonline.com |

Derivatization and Functionalization of the Tetrahydrothiophene Core

The tetrahydrothiophene core, once synthesized, can be further modified to introduce a variety of functional groups, leading to a diverse range of derivatives with potential applications in various fields. The ester group at the 3-position and the carbon atoms of the heterocyclic ring are key sites for such derivatization.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group in ethyl tetrahydrothiophene-3-carboxylate is a versatile handle for further chemical transformations. Hydrolysis of the ester to the corresponding carboxylic acid is a common and important reaction, as the carboxylic acid can then be converted into a wide range of other functional groups, such as amides, acyl hydrazides, or other esters. thermofisher.com This hydrolysis is typically achieved under basic or acidic conditions. wikipedia.org

Transesterification, the conversion of one ester to another, is another valuable derivatization reaction. wikipedia.orgmasterorganicchemistry.com This process involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. wikipedia.org The equilibrium of the reaction can often be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. wikipedia.orglibretexts.org N-heterocyclic carbenes (NHCs) have also been shown to be effective organocatalysts for transesterification reactions under mild conditions. organic-chemistry.org

| Reaction | Reagents/Catalysts | Product | Key Features | Reference |

| Ester Hydrolysis | H2O, Acid or Base | Carboxylic Acid | Provides access to other functional groups | wikipedia.org |

| Transesterification | Alcohol, Acid or Base Catalyst | Different Ester | Allows for modification of the ester group | wikipedia.orgmasterorganicchemistry.com |

| NHC-Catalyzed Transesterification | Alcohol, NHC | Different Ester | Mild reaction conditions, organocatalytic | organic-chemistry.org |

Reactions at the C-2 and C-5 Positions of the Ring System

The C-2 and C-5 positions of the tetrahydrothiophene ring are also amenable to functionalization, although they are generally less reactive than the ester group. Reactions at these positions can introduce substituents that modulate the electronic properties and biological activity of the molecule.

While specific examples for this compound are not abundant in the provided search results, general principles of heterocycle chemistry suggest that reactions such as α-halogenation followed by nucleophilic substitution could be employed. Photochemically induced ring contraction of 2,5-dihydrothiophenes is a known reaction, suggesting that the C-2 and C-5 positions can be involved in skeletal rearrangements. acs.org

Stereoselective Functionalization and Chiral Auxiliary Development

The development of stereoselective methods for the synthesis and functionalization of tetrahydrothiophenes is of great interest, as the stereochemistry of the molecule can have a profound impact on its biological activity. acs.orgnih.gov Asymmetric synthesis of highly functionalized tetrahydrothiophenes can be achieved through organocatalytic domino reactions. nih.gov For example, Michael-aldol domino reactions can be controlled to produce diastereomerically pure tetrahydrothiophene derivatives with excellent enantioselectivities. nih.gov

The use of chiral auxiliaries is another important strategy for achieving stereocontrol. Chiral auxiliaries can be incorporated into the starting materials to direct the stereochemical outcome of a reaction, and then subsequently removed. While specific examples of chiral auxiliary development for this compound were not detailed in the provided search results, the synthesis of chiral tetrahydrothiophenes in high enantiopurity has been reported, highlighting the importance of stereocontrol in this area. acs.orgorganic-chemistry.org Bifunctional organocatalysts have also been successfully employed in the asymmetric synthesis of polyfunctional tetrahydrothiophenes. metu.edu.tr

| Approach | Methodology | Outcome | Reference |

| Organocatalytic Domino Reaction | Michael-aldol cascade | Diastereomerically and enantiomerically pure tetrahydrothiophenes | nih.gov |

| Asymmetric Organocatalysis | Sulfa-Michael addition with bifunctional catalysts | Enantiomerically enriched polyfunctional tetrahydrothiophenes | metu.edu.tr |

| Chiral Synthesis | Base-promoted intramolecular C-S bond formation | Chiral tetrahydrothiophenes in high enantiopurity | acs.orgorganic-chemistry.org |

Formation of Fused Heterocyclic Systems from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, where another ring is built onto the tetrahydrothiophene core. ekb.egmdpi.com These fused systems often exhibit interesting biological properties. A common strategy involves the use of 2-aminothiophene-3-carboxylate derivatives, which can be accessed from the corresponding tetrahydrothiophene through oxidation or synthesized directly. These aminothiophene derivatives can then be cyclized with various reagents to form fused pyrimidine (B1678525) rings, leading to thieno[2,3-d]pyrimidines. ekb.egmdpi.comnih.govnih.gov

For example, the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with methylisothiocyanate can lead to the formation of a thieno[2,3-d]pyrimidine (B153573) derivative. ekb.eg Similarly, reaction with formic acid or formamide (B127407) can also be used to construct the fused pyrimidine ring. ekb.egmdpi.com These thieno[2,3-d]pyrimidine systems are of significant interest due to their diverse biological activities, including potential as anticancer agents. mdpi.comnih.gov

The following table provides examples of fused heterocyclic systems synthesized from thiophene precursors that are structurally related to this compound.

| Precursor | Reagent(s) | Fused System | Significance | Reference |

| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | Thieno[2,3-d]pyrimidine | Biologically active fused heterocycle | ekb.eg |

| 2-Aminothiophene-3-carbonitrile | Formic Acid | Thieno[2,3-d]pyrimidine | Access to diverse fused systems | ekb.egmdpi.com |

| 2-Aminothiophene-3-carboxamide | Active Methylene Reagents | Thieno[2,3-d]pyrimidine | Potential mycotoxin production inhibitors | nih.gov |

| Thienopyrimidine hydrazide | Ninhydrin | Thieno[2,3-d]pyrimidine clubbed with ninhydrin | Novel hydrazone with potential applications | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of Ethyl Tetrahydrothiophene 3 Carboxylate

Reactions of the Ester Moiety

The ester functional group is a primary site for nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group (-OEt). It can also be reduced to form an alcohol or an aldehyde.

Nucleophilic Acyl Substitution and Amidation Reactions

The carbonyl carbon of the ester in ethyl tetrahydrothiophene-3-carboxylate is electrophilic and susceptible to attack by nucleophiles. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxy group as a leaving group. libretexts.orgopenstax.org This general mechanism underpins several important transformations.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield tetrahydrothiophene-3-carboxylic acid and ethanol (B145695). Basic hydrolysis, or saponification, is irreversible as the resulting carboxylate anion is unreactive towards the alcohol.

Transesterification: The reaction of this compound with another alcohol in the presence of an acid or base catalyst can produce a different ester. pressbooks.pub The reaction is an equilibrium process, and an excess of the reactant alcohol is typically used to drive the reaction to completion. pressbooks.pub

Amidation: Direct reaction with amines to form the corresponding amide (tetrahydrothiophene-3-carboxamide) is also a key transformation. This reaction often requires heating or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or cyclic alkyltriphosphonate anhydrides (T3P®). libretexts.orggoogle.comgoogle.com The direct reaction can be slow because amines are basic and can deprotonate any carboxylic acid formed from trace water, creating an unreactive carboxylate. libretexts.org The sequence of reagent addition can be crucial for the success of these reactions. rsc.org

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| Hydrolysis (Acidic) | H₂O | H₃O⁺, Heat | Tetrahydrothiophene-3-carboxylic acid |

| Hydrolysis (Basic) | OH⁻ | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Tetrahydrothiophene-3-carboxylic acid |

| Transesterification | R'-OH | H⁺ or R'O⁻ | R'-tetrahydrothiophene-3-carboxylate |

| Amidation | R'R''NH | Heat or Coupling Agent (e.g., DCC) | N,N-R'R''-tetrahydrothiophene-3-carboxamide |

Reduction Chemistry and Aldehyde/Alcohol Formation

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and the reaction conditions.

Alcohol Formation: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.org The reaction proceeds via a two-step mechanism involving nucleophilic acyl substitution by a hydride ion (H⁻) to form an aldehyde intermediate, which is then immediately reduced further to the primary alcohol, (tetrahydrothiophen-3-yl)methanol. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Aldehyde Formation: The reduction can be stopped at the aldehyde stage (tetrahydrothiophene-3-carbaldehyde) by using a less reactive hydride reagent and carefully controlling the reaction conditions. A common reagent for this partial reduction is diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). At this temperature, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to the aldehyde. A variety of other methods also exist for the reduction of esters to aldehydes. organic-chemistry.orgresearchgate.net

| Product | Reagent | Conditions |

|---|---|---|

| (Tetrahydrothiophen-3-yl)methanol | Lithium aluminum hydride (LiAlH₄) | 1. Dry ether 2. H₃O⁺ workup |

| Tetrahydrothiophene-3-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | 1. Toluene or Hexane, -78 °C 2. H₂O workup |

Reactions Involving the Thioether Linkage

The sulfur atom in the tetrahydrothiophene (B86538) ring is a site of nucleophilicity and can undergo oxidation. The ring structure itself can also be susceptible to cleavage or expansion under certain conditions.

Oxidation Chemistry of the Sulfur Atom: Sulfoxides and Sulfones

The thioether linkage is readily oxidized. The level of oxidation can typically be controlled to yield either the sulfoxide (B87167) or the sulfone.

Sulfoxide Formation: Oxidation with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), will convert the thioether to ethyl 1-oxotetrahydrothiophene-3-carboxylate (a sulfoxide).

Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) (KMnO₄) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), will result in further oxidation of the sulfoxide to the corresponding sulfone, ethyl 1,1-dioxidotetrahydrothiophene-3-carboxylate.

The oxidation state of the sulfur atom significantly alters the chemical and physical properties of the molecule, influencing polarity, solubility, and the electronic nature of the ring.

| Product | Reagent |

|---|---|

| Ethyl 1-oxotetrahydrothiophene-3-carboxylate (Sulfoxide) | 1 eq. H₂O₂ or NaIO₄ |

| Ethyl 1,1-dioxidotetrahydrothiophene-3-carboxylate (Sulfone) | Excess H₂O₂ or m-CPBA |

Ring-Opening and Ring-Expansion Reactions

While the saturated tetrahydrothiophene ring is generally more stable than its aromatic counterpart, it can undergo ring-opening reactions, particularly with strong nucleophiles or bases.

Ring-Opening: Treatment with potent organometallic reagents like aryllithiums or n-butyllithium can induce cleavage of one of the C-S bonds. beilstein-journals.org This reaction is often initiated by the deprotonation of a carbon alpha to the sulfur, followed by a rearrangement that leads to ring scission. The specific products would depend on the reaction conditions and any electrophiles used to quench the reaction.

Ring-Expansion: Ring expansion reactions, while less common for a simple tetrahydrothiophene, can be envisioned. For instance, a Michael addition reaction involving the enolate of this compound could potentially be followed by an intramolecular cyclization and rearrangement, leading to a larger ring system. Such transformations have been observed in related heterocyclic systems. zenodo.org

| Reaction Type | Reagents/Conditions | General Outcome |

|---|---|---|

| Ring-Opening | Strong base (e.g., Aryllithium) then electrophile quench | Cleavage of a C-S bond to form a functionalized thiol |

| Ring-Expansion | Michael acceptor, base | Formation of a larger heterocyclic or carbocyclic ring |

Reactivity of the α-Hydrogens to the Carbonyl and Sulfur Groups

The molecule possesses hydrogen atoms on carbons adjacent (alpha, α) to the carbonyl group and the sulfur atom. The acidity of these protons, particularly the one at the C3 position, is a key feature of the molecule's reactivity.

The hydrogen atom at the C3 position is alpha to both the electron-withdrawing ester group and the sulfur atom. The hydrogens at the C2 position are alpha to the sulfur and beta to the ester, while those at the C4 position are alpha to the sulfur and gamma to the ester. The most acidic proton is the one at C3, as it is directly adjacent to the carbonyl group.

Enolate Formation: The α-hydrogen at the C3 position is acidic (pKa ~20-25 for typical esters) and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate ion. ualberta.calibretexts.org This enolate is a potent nucleophile.

Alkylation and Acylation: The enolate can react with various electrophiles. For example, reaction with an alkyl halide (R-X) will introduce an alkyl group at the C3 position. Similarly, reaction with an acyl chloride (RCOCl) would result in C-acylation at the same position. These reactions are powerful tools for carbon-carbon bond formation. libretexts.org

| Reaction Type | Reagents | Intermediate | Product |

|---|---|---|---|

| Deprotonation | Strong Base (e.g., LDA) | Enolate | - |

| Alkylation | 1. LDA 2. R-X | Enolate | Ethyl 3-alkyl-tetrahydrothiophene-3-carboxylate |

| Acylation | 1. LDA 2. RCOCl | Enolate | Ethyl 3-acyl-tetrahydrothiophene-3-carboxylate |

Enolate Chemistry and Alkylation Reactions

The presence of the ester group renders the α-hydrogen at the C3 position acidic enough to be removed by a suitable base, forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can readily participate in alkylation reactions. The reaction typically proceeds via an SN2 mechanism when an alkyl halide is introduced. libretexts.org

The formation of the enolate is a crucial first step, generally achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or weaker alkoxide bases such as sodium ethoxide if the electrophile is sufficiently reactive. mnstate.edubham.ac.uk Once formed, the enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the C3 position. libretexts.org

The efficiency of these alkylation reactions is subject to the same limitations as other SN2 reactions. libretexts.org Primary and methyl halides are the most effective electrophiles. Secondary halides react more slowly, while tertiary halides are generally unsuitable as they tend to undergo elimination reactions instead. mnstate.edu This methodology allows for the introduction of a wide variety of alkyl substituents onto the tetrahydrothiophene ring.

Table 1: Representative Alkylation Reactions of this compound This table is illustrative, based on established principles of enolate alkylation.

| Alkylating Agent (R-X) | Base | Expected Product (at C3) |

|---|---|---|

| Methyl iodide (CH₃I) | Sodium Ethoxide | Ethyl 3-methyltetrahydrothiophene-3-carboxylate |

| Ethyl bromide (CH₃CH₂Br) | Sodium Ethoxide | Ethyl 3-ethyltetrahydrothiophene-3-carboxylate |

| Benzyl bromide (BnBr) | LDA | Ethyl 3-benzyltetrahydrothiophene-3-carboxylate |

| Allyl chloride (CH₂=CHCH₂Cl) | LDA | Ethyl 3-allyltetrahydrothiophene-3-carboxylate |

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The active methylene (B1212753) group at C3 of this compound can also participate in Knoevenagel condensations. derpharmachemica.comijcmas.com This reaction involves the condensation of an active hydrogen compound with an aldehyde or a ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt, followed by dehydration to yield an α,β-unsaturated product. ijcmas.comresearchgate.net

The mechanism begins with the base-catalyzed deprotonation of the C3 carbon to form the enolate. This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide and elimination of a water molecule yields the final condensed product. derpharmachemica.com This reaction is a powerful tool for creating a carbon-carbon double bond exocyclic to the C3 position of the tetrahydrothiophene ring. Research on the related ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates its successful Knoevenagel condensation with various substituted benzaldehydes, supporting the viability of this reaction pathway for the title compound. ijcmas.com

Table 2: Knoevenagel Condensation of this compound with Various Carbonyls This table is illustrative, based on the known reactivity of active methylene compounds in Knoevenagel condensations.

| Carbonyl Compound | Catalyst | Expected Product |

|---|---|---|

| Benzaldehyde | Piperidine/Acetic Acid | Ethyl 3-(phenylmethylene)tetrahydrothiophene-3-carboxylate |

| Acetone | Piperidine/Acetic Acid | Ethyl 3-(propan-2-ylidene)tetrahydrothiophene-3-carboxylate |

| Cyclohexanone | Piperidine/Acetic Acid | Ethyl 3-(cyclohexylidene)tetrahydrothiophene-3-carboxylate |

| 4-Nitrobenzaldehyde | Piperidine/Acetic Acid | Ethyl 3-((4-nitrophenyl)methylene)tetrahydrothiophene-3-carboxylate |

Mechanistic Insights into Key Transformations

Understanding the mechanisms of reactions involving this compound and its derivatives is essential for controlling reaction outcomes, particularly stereochemistry.

Investigation of Stereochemical Control in Cyclization Reactions

While direct studies on the stereocontrolled cyclization to form this compound are not prevalent, the principles can be inferred from related syntheses of substituted tetrahydrothiophenes. organic-chemistry.org A key strategy for controlling stereochemistry is the use of cascade or domino reactions, where multiple bonds are formed in a single pot with high stereoselectivity. researchgate.net

For instance, a sulfa-Michael/aldol (B89426) cascade reaction between a thiol equivalent and an α,β-unsaturated ester can produce highly functionalized tetrahydrothiophenes with multiple contiguous stereocenters. organic-chemistry.org The stereochemical outcome of the Michael addition often dictates the facial selectivity of the subsequent intramolecular aldol cyclization. The transition state of the cyclization step is believed to adopt a chair-like conformation to minimize steric interactions, leading to a predictable relative stereochemistry in the final product. imperial.ac.uk

Another powerful method is the thia-Prins cyclization, which involves the reaction of a homoallylic thiol with an aldehyde. researchgate.net The stereochemistry of the resulting tetrahydrothiophene is determined during the intramolecular attack of the sulfur onto a transient thiocarbenium ion intermediate. The reaction often proceeds with good diastereoselectivity, favoring the formation of a specific isomer based on the minimization of steric hindrance in the cyclic transition state. researchgate.net

Elucidation of Reaction Intermediates and Transition States

The key transformations of this compound proceed through well-defined, albeit often transient, intermediates and transition states.

Enolate Chemistry : The central intermediate is the enolate anion, which is planar at the C3-C(O)OEt portion due to resonance delocalization. The transition state for the alkylation step is the classic SN2 backside attack on the alkyl halide electrophile. libretexts.org The geometry of the enolate (E vs. Z) can be critical in more complex systems, though for this relatively simple ester, such considerations are less prominent than in ketone enolates. bham.ac.uk

Knoevenagel Condensation : The reaction proceeds through an initial enolate intermediate. This attacks the carbonyl electrophile to form a tetrahedral alkoxide intermediate. The subsequent elimination of water to form the double bond often occurs via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, where a proton is removed from C3 to form an enolate, which then expels the hydroxyl group. The stability of this intermediate enolate facilitates the elimination step. derpharmachemica.com

Cyclization Reactions : In syntheses that form the tetrahydrothiophene ring, a variety of intermediates are postulated. Metal-catalyzed cyclizations of sulfur-containing alkynes may proceed through metal-coordinated alkyne complexes, which are then attacked intramolecularly by the sulfur nucleophile. mdpi.com In palladium-catalyzed rearrangements leading to tetrahydrothiophene rings, unique palladabicycle intermediates have been identified. nih.gov For thia-Prins cyclizations, the key intermediate is a carbocation (or oxonium ion analogue) that is trapped by the tethered sulfur atom. The transition states for these ring-closing steps are often depicted as chair-like structures, which effectively rationalize the observed diastereoselectivity. researchgate.netimperial.ac.uk

Stereochemistry and Conformation of Ethyl Tetrahydrothiophene 3 Carboxylate

Chirality in Tetrahydrothiophene (B86538) Systems

The tetrahydrothiophene ring, a saturated sulfur-containing heterocycle, can exhibit chirality depending on its substitution pattern. The introduction of a substituent at a position other than the sulfur atom can create a stereogenic center, leading to the existence of enantiomers.

For Ethyl tetrahydrothiophene-3-carboxylate, the carbon atom at the 3-position of the tetrahydrothiophene ring is a chiral center, as it is bonded to four different groups: a hydrogen atom, a carboxylate group, and two different carbon atoms within the ring. This chirality means the molecule can exist as a pair of enantiomers, (R)-ethyl tetrahydrothiophene-3-carboxylate and (S)-ethyl tetrahydrothiophene-3-carboxylate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

When synthesized from achiral starting materials without the use of a chiral catalyst or resolving agent, this compound is typically produced as a racemic mixture, which is a 50:50 mixture of the (R) and (S) enantiomers. nih.gov Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out.

If additional stereocenters were present in the molecule, diastereomers would also be possible. However, for the parent this compound, only enantiomers are observed.

The separation of a racemic mixture into its individual enantiomers is a process known as resolution. For carboxylic acids and their derivatives like esters, a common resolution strategy involves the formation of diastereomeric salts. wikipedia.org Although this compound is an ester, it can be hydrolyzed to its corresponding carboxylic acid, tetrahydrothiophene-3-carboxylic acid. mnstate.edu This racemic acid can then be reacted with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (S)-phenylethylamine, to form a mixture of diastereomeric salts. wikipedia.orgunife.it These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. nih.gov Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure (R)- or (S)-tetrahydrothiophene-3-carboxylic acid, which can then be re-esterified to yield the desired enantiopure ethyl ester.

Alternatively, asymmetric synthesis provides a more direct route to obtaining a single enantiomer of the target molecule, avoiding the loss of 50% of the material inherent in resolution. wikipedia.org While specific asymmetric syntheses for this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral 3-substituted tetrahydrothiophenes have been developed. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric sulfa-Michael/aldol (B89426) cascade reactions catalyzed by metal complexes with chiral ligands have been used to create chiral 3-amine-tetrahydrothiophenes with high enantioselectivity. researchgate.net Similar strategies could potentially be adapted for the synthesis of the 3-carboxylic acid derivative. Another approach involves the catalytic asymmetric hydrogenation of substituted thiophenes, although this method has shown a limited substrate scope. rsc.org

Conformational Analysis of the Tetrahydrothiophene Ring

The five-membered tetrahydrothiophene ring is not planar and adopts puckered conformations to relieve bond angle strain. The two most common conformations for five-membered rings are the envelope and the twist (or half-chair) conformations.

The tetrahydrothiophene ring, analogous to cyclopentane, is in a constant state of flux, with the pucker of the ring moving around the five atoms. The two primary low-energy conformations are the envelope (C_s symmetry) , where four of the ring atoms are in a plane and the fifth is out of the plane, and the twist (C_2 symmetry) , where no four atoms are coplanar.

For the unsubstituted tetrahydrothiophene ring, computational studies have shown that the twist conformation is generally slightly more stable than the envelope conformation. The energy difference between these forms is typically small, on the order of a few kilojoules per mole.

The presence of a substituent, such as the ethyl carboxylate group at the 3-position, will influence the conformational equilibrium. The substituent will preferentially occupy a position that minimizes steric interactions. In the case of this compound, the ethyl carboxylate group is relatively bulky and will favor a pseudo-equatorial position in the most stable conformations to reduce steric strain with the adjacent hydrogen atoms on the ring.

Table 1: General Conformational Parameters of Substituted Tetrahydrothiophenes

| Conformation | Symmetry | Key Feature | Relative Energy (General) |

| Twist | C₂ | Two atoms are displaced on opposite sides of the plane formed by the other three. | Generally lower |

| Envelope | C_s | Four atoms are coplanar, with the fifth atom out of the plane. | Slightly higher |

Note: The exact energy differences are dependent on the specific substituents and their positions.

The different conformations of the tetrahydrothiophene ring can interconvert through a process called pseudorotation. This process involves a continuous series of small changes in the dihedral angles of the ring, allowing the pucker to "rotate" around the ring without passing through a high-energy planar state.

The energy barrier for this pseudorotation in the unsubstituted tetrahydrothiophene ring is very low, meaning that at room temperature, the ring is highly flexible and rapidly interconverts between its various twist and envelope forms. The barrier to planarity, a much higher energy process, is significant. For some five-membered rings, this barrier has been calculated to be around 164 cm⁻¹ (approximately 1.96 kJ/mol). uci.edu

Influence of Substituents on Ring Conformation and Reactivity

The ethyl carboxylate group at the 3-position has a significant impact on both the conformation and the chemical reactivity of the tetrahydrothiophene ring.

The preference of the bulky ethyl carboxylate group for a pseudo-equatorial position will bias the conformational equilibrium towards specific puckered forms. This conformational locking can, in turn, influence the stereochemical outcome of reactions at other positions on the ring by dictating the accessibility of reagents to either face of the ring.

From a reactivity standpoint, the chemical reactivity of the saturated tetrahydrothiophene ring resembles that of acyclic sulfides. msu.edu The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. The presence of the electron-withdrawing ethyl carboxylate group can influence the nucleophilicity of the sulfur atom, potentially making it less susceptible to oxidation compared to an unsubstituted tetrahydrothiophene.

Furthermore, the reactivity of the ester group itself can be influenced by the ring's conformation. The accessibility of the carbonyl carbon to nucleophiles could be sterically hindered depending on the specific puckered conformation and the orientation of the substituent. Reactions involving the enolate of the ester, formed by deprotonation of the α-proton (at the 3-position), would also be affected by the stereoelectronic environment dictated by the ring's conformation. The acidity of this α-proton may also be influenced by the conformation of the ring, as has been observed in other saturated heterocyclic systems. researchgate.net

Stereochemical Outcomes in New Bond Forming Reactions

The stereochemical outcomes of new bond-forming reactions involving this compound are crucial for the synthesis of complex, stereochemically-defined molecules. The tetrahydrothiophene ring, with its potential for multiple stereocenters, presents unique challenges and opportunities in stereoselective synthesis. The primary sites for new bond formation are the carbon atoms alpha to the carbonyl group of the ester (C2 and C4 positions) and the sulfur atom. The stereochemical course of these reactions is influenced by the conformation of the tetrahydrothiophene ring, the nature of the reactants, and the reaction conditions.

The enolate derived from this compound is a key intermediate for introducing substituents at the C2 and C4 positions. The stereoselectivity of reactions involving this enolate, such as alkylations and aldol-type additions, is of significant interest. However, detailed research findings specifically on the stereochemical outcomes of such reactions on this compound are not extensively documented in publicly available literature. General principles of stereoselective enolate reactions can be applied to predict potential outcomes.

In the absence of specific data for this compound, we can look at related systems to infer potential stereochemical behavior. For instance, in the alkylation of cyclic ester enolates, the incoming electrophile generally approaches from the less hindered face of the enolate, which is determined by the conformation of the ring and the position of existing substituents. The formation of either the cis or trans product is dependent on the kinetic or thermodynamic control of the reaction.

Similarly, Michael additions to α,β-unsaturated derivatives of this compound would be expected to proceed with a degree of stereocontrol. The facial selectivity of the nucleophilic attack would be directed by the existing stereocenters on the tetrahydrothiophene ring. Organocatalytic and metal-catalyzed asymmetric Michael additions have been successfully applied to other cyclic systems to achieve high diastereo- and enantioselectivity.

While specific experimental data and tables for new bond-forming reactions on this compound are not available in the reviewed literature, the general principles of stereoselective synthesis provide a framework for predicting and controlling the stereochemical outcomes in such transformations. Further research in this specific area is needed to establish detailed stereochemical models and provide concrete examples and data.

Computational and Theoretical Investigations of Ethyl Tetrahydrothiophene 3 Carboxylate

Electronic Structure and Bonding Analysis

The electronic nature of ethyl tetrahydrothiophene-3-carboxylate is fundamental to its chemical identity. Analysis of its electronic structure and bonding provides a foundational understanding of its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, typically with a basis set such as B3LYP/6-311++G(d,p), the optimized geometry of this compound can be determined, providing key information on bond lengths and angles. nih.govijcps.orgnih.gov These calculations reveal the most stable three-dimensional arrangement of the atoms in the molecule.

Table 1: Calculated Geometrical Parameters of this compound (Optimized with DFT) This table presents representative values based on DFT calculations of tetrahydrothiophene (B86538) and ethyl esters. researchgate.netresearchgate.nete3s-conferences.org

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-S (in ring) | 1.84 |

| C-C (in ring) | 1.54 | |

| C-C (ring to ester) | 1.52 | |

| C=O | 1.21 | |

| C-O (ester) | 1.35 | |

| O-C (ethyl) | 1.45 | |

| C-C (ethyl) | 1.53 | |

| Bond Angle (°) | C-S-C | 93.4 |

| S-C-C | 105.8 | |

| C-C-C (in ring) | 106.2 | |

| O=C-O | 125.0 | |

| C-O-C | 116.0 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

In this compound, the MESP surface would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxylate group, indicating these are sites susceptible to electrophilic attack. The sulfur atom in the tetrahydrothiophene ring, with its lone pairs of electrons, would also exhibit a region of negative potential. mdpi.com Conversely, the hydrogen atoms of the ethyl group and the tetrahydrothiophene ring would show positive potential (typically colored blue), marking them as sites for potential nucleophilic interaction. researchgate.netmaterialsciencejournal.org This analysis is crucial for understanding how the molecule interacts with other molecules and its potential role in chemical reactions. e3s-conferences.orgymdb.ca

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the sulfur atom and the oxygen atoms of the ester group, reflecting their electron-donating capabilities. The LUMO would likely be centered around the carbonyl carbon of the ester group, which is an electron-deficient center. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmaterialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Properties of this compound This table presents representative values based on FMO analysis of similar heterocyclic esters. researchgate.netmaterialsciencejournal.orgyoutube.com

| Property | Calculated Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.3 |

Conformational Energy Landscapes and Dynamics

The flexibility of the tetrahydrothiophene ring and the ethyl ester group means that this compound can exist in various conformations. Understanding the energy associated with these different shapes and how they interconvert is key to a complete picture of the molecule's behavior.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into the conformational flexibility and dynamics of this compound. nih.govresearchgate.net By simulating the molecule in a given environment (e.g., in a solvent or in the gas phase), MD can reveal the preferred conformations and the transitions between them. researchgate.netreadthedocs.io

An MD simulation would show the puckering of the tetrahydrothiophene ring, which is not planar, and the rotation around the various single bonds in the ethyl ester side chain. researchgate.net These simulations can help identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure. rsc.org

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) provides a map of the energy of a molecule as a function of its geometry. q-chem.comuni-muenchen.de By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, a PES can be constructed. readthedocs.iovisualizeorgchem.com

For this compound, a PES scan could be performed by rotating the dihedral angle around the bond connecting the tetrahydrothiophene ring to the carboxylate group. This would reveal the energy changes associated with the different spatial arrangements of the ester group relative to the ring. The resulting PES would show energy minima corresponding to stable conformations and energy maxima corresponding to transition states between them. researchgate.net This information is vital for understanding the molecule's conformational preferences and the likelihood of it adopting certain shapes. researchgate.netosti.gov

Table 3: Representative Potential Energy Surface Scan Data for Rotation of the Ester Group This table presents plausible energy values for a PES scan of the C(ring)-C(ester) bond, based on studies of similar molecules. uni-muenchen.deresearchgate.net

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 (Eclipsed) |

| 60 | 0.2 (Gauche) |

| 120 | 2.8 (Eclipsed) |

| 180 | 0.0 (Anti - Global Minimum) |

| 240 | 2.8 (Eclipsed) |

| 300 | 0.2 (Gauche) |

Non-Covalent Interactions (NCI) and Supramolecular Assembly

Non-covalent interactions (NCI) are the dominant forces governing how molecules recognize each other and assemble into larger, ordered structures, known as supramolecular assemblies. Understanding these forces is critical for predicting crystal structures and material properties.

A detailed computational analysis would investigate the various intermolecular forces that dictate the supramolecular chemistry of this compound. While the molecule lacks strong hydrogen bond donors, the carbonyl oxygen atom of the ester group can act as a hydrogen bond acceptor. Therefore, weak C–H···O hydrogen bonds are potential interactions that would be analyzed.

Quantum Theory of Atoms in Molecules (QTAIM) is a common method used to characterize non-covalent interactions. youtube.com This analysis examines the topology of the electron density to locate bond critical points (BCPs) between interacting atoms. youtube.com The properties at these points, such as electron density (ρ) and its Laplacian (∇²ρ), can quantify the strength and nature of the interaction. youtube.com A positive value for the Laplacian typically indicates a non-covalent (closed-shell) interaction. youtube.com

Other significant forces at play would include van der Waals forces and dipole-dipole interactions, arising from the polar ester group and the sulfur heteroatom. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) could be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies.

Table 1: Hypothetical Intermolecular Interaction Analysis for this compound Dimers (Note: This table is illustrative. Specific published data for this compound is not available.)

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Weak Hydrogen Bond | C-H···O=C | N/A | N/A |

| Dipole-Dipole | C=O···S | N/A | N/A |

| van der Waals | Alkyl chain-Alkyl chain | N/A | N/A |

Crystal packing analysis involves studying how molecules are arranged in a solid-state lattice. This arrangement is a direct consequence of the non-covalent interactions discussed previously. Computational studies on the parent molecule, tetrahydrothiophene, have shown that the flexible five-membered ring typically adopts a twist (C2) conformation in the gas phase, and a slightly distorted version of this in the crystalline phase due to packing effects. acs.org A similar conformational preference would be expected for this compound, though this would need to be confirmed by specific calculations.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Computational polymorph prediction is a challenging but active area of research. It typically involves generating a multitude of plausible crystal structures and ranking them by their lattice energies, calculated using force fields or more accurate quantum mechanical methods. To date, no experimental or theoretical studies on the polymorphism of this compound have been reported.

Table 2: Illustrative Crystallographic Data for a Postulated Polymorph of this compound (Note: This table is for illustrative purposes only, as no published crystallographic data exists for this compound.)

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | N/A | N/A |

| b (Å) | N/A | N/A |

| c (Å) | N/A | N/A |

| β (°) | N/A | N/A |

| Volume (ų) | N/A | N/A |

| Density (g/cm³) | N/A | N/A |

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical studies are invaluable for elucidating the detailed pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.

For any proposed reaction involving this compound, such as its hydrolysis or reduction, computational methods can map out the entire potential energy surface. pressbooks.pub This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for this purpose. youtube.com Functionals like B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to optimize geometries and calculate energies. youtube.comnih.gov The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter in determining the reaction kinetics.

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction (Note: This table illustrates the type of data generated from theoretical kinetics studies. No such data has been published for this compound.)

| Reaction | Computational Method | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) | N/A |

| LiAlH₄ Reduction of Ester | DFT (M06-2X/6-311+G**) | N/A |

Beyond identifying stationary points, quantum chemical methods can trace the entire reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from a transition state structure. These calculations follow the path of steepest descent downhill towards both the reactants and the products, thereby confirming that the located transition state correctly connects the intended species.

For complex reactions, these calculations can reveal concerted versus stepwise mechanisms. For example, in the hydrolysis of an ester, IRC analysis could definitively show whether the addition of a nucleophile and the departure of the leaving group occur in a single step or through a stable tetrahedral intermediate. pressbooks.pub Such detailed mechanistic insights are often difficult to obtain through experimental means alone. Despite the utility of these methods, no specific reaction pathways for this compound have been elucidated via quantum chemical methods in the published literature.

Advanced Synthetic Applications of Ethyl Tetrahydrothiophene 3 Carboxylate As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of ethyl tetrahydrothiophene-3-carboxylate provides a valuable scaffold for the synthesis of intricate organic molecules, finding utility in the assembly of both natural products and key pharmaceutical intermediates.

Role in Natural Product Synthesis

A significant application of derivatives of the tetrahydrothiophene (B86538) core lies in the synthesis of biotin (B1667282), also known as vitamin H or B7. lsu.eduscripps.edu Biotin is a vital coenzyme in all living organisms, playing a crucial role in carboxylation reactions. lsu.edu The tetrahydrothiophene ring is a central feature of the biotin structure. lsu.edunii.ac.jp While various synthetic routes to biotin have been developed from different precursors, including thiophene (B33073) derivatives, the strategic functionalization of a pre-existing tetrahydrothiophene ring, such as that in this compound, presents a potential pathway. google.comacs.orgresearchgate.net The synthesis of biotin often involves the construction of the bicyclic ureido-tetrahydrothiophene system. lsu.edu A stereospecific synthesis of biotin has been achieved using thiophene intermediates, highlighting the importance of this heterocyclic system in accessing this essential natural product. acs.org

Construction of Advanced Pharmaceutical Intermediates (excluding direct drug properties)

The tetrahydrothiophene moiety is present in the structure of some pharmaceutical compounds. For instance, the antibiotic Ticarcillin is a carboxypenicillin that contains a thiophene ring in its side chain. wikipedia.orgsigmaaldrich.com The synthesis of Ticarcillin and its disodium (B8443419) salt involves the coupling of a protected 6-aminopenicillanic acid (6-APA) with a derivative of 3-thienylmalonic acid. wikipedia.orggoogle.com While the direct use of this compound is not explicitly detailed in readily available literature for Ticarcillin synthesis, its structural similarity to key intermediates suggests its potential as a precursor. The tetrahydrothiophene-3-one, a closely related derivative, is recognized as an important intermediate in the synthesis of Ticarcillin Disodium. The synthesis of such pharmaceutical intermediates often requires the careful manipulation of functional groups on the heterocyclic ring.

Development of Novel Chiral Auxiliaries and Ligands

The field of asymmetric catalysis heavily relies on the development of effective chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. Sulfur-containing heterocycles have proven to be valuable scaffolds for the design of such molecules. scielo.org.mxresearchgate.netspringerprofessional.de Thiophene-based derivatives have been successfully employed in the synthesis of new chiral ligands for applications in catalytic asymmetric oxidation of sulfides. researchgate.netresearchgate.net

While direct examples of the use of this compound for this purpose are not extensively documented, its structure presents several opportunities for derivatization into chiral molecules. The carboxylate group can be transformed into a variety of functionalities, such as amides or alcohols, which can then be used to attach chiral auxiliaries or to coordinate with metal centers in a chiral ligand complex. The development of novel chiral ligands based on thiophene derivatives for catalytic asymmetric reactions is an active area of research. nii.ac.jp The synthesis of chiral auxiliaries from sulfur-containing heterocycles often involves the use of readily available starting materials that can be modified to introduce chirality. tandfonline.comnih.gov

Incorporation into Polymeric Materials and Frameworks

Polythiophenes are a class of conducting polymers with a wide range of applications in electronics and optoelectronics. massey.ac.nznih.gov The properties of these materials can be tuned by the introduction of functional groups onto the thiophene ring. massey.ac.nz The synthesis of functionalized polythiophenes often involves the polymerization of suitably substituted thiophene monomers. beilstein-journals.orgelsevierpure.comacs.org

The incorporation of an this compound moiety into a polymer backbone could impart specific properties to the resulting material. The saturated nature of the tetrahydrothiophene ring would interrupt the conjugation of a polythiophene chain, potentially leading to materials with interesting optical and electronic properties. Furthermore, the ester functionality provides a handle for post-polymerization modification, allowing for the introduction of other functional groups. While the direct polymerization of this compound has not been widely reported, the synthesis of polythiophenes with ester functionalities is a known strategy to modify polymer properties. elsevierpure.com

Methodological Development in Organosulfur Chemistry

The chemistry of organosulfur compounds is a rich and diverse field, with sulfur-containing molecules serving as important intermediates and reagents in organic synthesis. masterorganicchemistry.com Tetrahydrothiophene and its derivatives are key players in this area. wikipedia.orgacs.orgyoutube.com The reactions of the sulfur atom, such as oxidation to sulfoxides and sulfones, and the reactivity of the carbon framework are of significant interest. masterorganicchemistry.com

This compound can serve as a model substrate for studying the reactivity of the tetrahydrothiophene ring system. researchgate.net The ester group can influence the reactivity of the heterocyclic ring and can itself be transformed into a variety of other functional groups. The catalytic synthesis of tetrahydrothiophenes from thiophenes is a well-established process, often utilizing palladium catalysts. researchgate.netresearchgate.net Furthermore, tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes have been synthesized and shown to be effective catalysts in C-C coupling reactions, demonstrating the utility of the tetrahydrothiophene scaffold in catalysis. nih.gov The study of reactions involving such molecules contributes to the broader understanding and development of new synthetic methods in organosulfur chemistry. wikipedia.org

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Synthesis

A significant trend in the synthesis of tetrahydrothiophene (B86538) derivatives is the adoption of green chemistry principles to minimize environmental impact. mdpi.com This involves developing cleaner reaction conditions and utilizing sustainable starting materials.

Research has demonstrated the feasibility of synthesizing substituted tetrahydrothiophenes under catalyst-free and solvent-free conditions, representing a significant advancement in environmentally friendly chemistry. rsc.orgsamipubco.com One-pot multicomponent reactions, for instance, have been developed to produce highly functionalized thiophenes and their saturated analogs with high atom economy and in high yields without the need for a catalyst. samipubco.com These methods often involve simple, readily available starting materials and proceed efficiently at room temperature, reducing energy consumption. rsc.org

An eco-friendly, catalyst-free procedure has been developed for constructing trisubstituted tetrahydrothiophenes in water through a cascade sulfa-Michael/aldol (B89426) type reaction. rsc.org This approach offers good yields (up to 93%) and excellent diastereoselectivities (up to >99:1), presenting a highly attractive alternative to traditional methods. rsc.org Similarly, solvent-controlled diastereodivergent synthesis using polymer-supported catalysts allows for the creation of a library of diastereomeric tetrahydrothiophenes, where the catalyst can be recovered and reused. arkat-usa.org

| Method | Catalyst | Solvent | Key Advantages |

| Cascade Sulfa-Michael/Aldol | None | Water | High efficiency, excellent diastereoselectivity, clean reaction. rsc.org |

| Multicomponent Reaction | None | Solvent-free | High atom economy, straightforward conditions, reduced reaction time. samipubco.com |

| Diastereodivergent Cascade | Polystyrene-supported amine | Various | Catalyst is recoverable and reusable; solvent controls stereochemistry. arkat-usa.org |

| Intramolecular S-vinylation | CuI | Not specified | High efficiency, ligand-free. organic-chemistry.org |

The focus on sustainability extends to the entire lifecycle of the synthesis process, from feedstock sourcing to final product. A key goal is to replace hazardous reagents and solvents with safer, renewable alternatives. For example, methods are being developed that circumvent the use of highly toxic hydrogen sulfide (B99878) (H₂S). organic-chemistry.org One such approach utilizes phosphorothioic acids for a base-promoted, intramolecular carbon-sulfur bond formation. organic-chemistry.org

The use of bio-based feedstocks is another critical area of research. Lignocellulosic biomass, the most abundant renewable carbon source, holds significant potential for the sustainable production of bio-based chemicals, including precursors for sulfur heterocycles. royalsocietypublishing.org Research into converting bio-derived platforms into functionalized thiophenes provides a pathway to reduce reliance on fossil fuels for chemical synthesis. royalsocietypublishing.org

Machine Learning and AI in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even designing novel synthetic routes. preprints.orgpreprints.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns that may not be obvious to human chemists. rsc.org

For a target molecule like ethyl tetrahydrothiophene-3-carboxylate, ML models can be trained on existing databases of heterocyclic reactions to predict the most efficient synthetic pathways. chemrxiv.org Retrosynthesis prediction models, particularly those based on the "Molecular Transformer" architecture, can propose disconnections and suggest starting materials by treating chemical reactions as a translation problem between "reactant" and "product" languages (represented by SMILES strings). rsc.org

Bayesian optimization is a powerful ML technique for refining reaction conditions with a minimal number of experiments. chimia.chnih.gov This algorithm iteratively suggests new reaction parameters (e.g., temperature, catalyst loading, solvent ratio) based on the results of previous experiments to rapidly converge on the optimal conditions for yield, selectivity, or other desired outcomes. preprints.orgrsc.org The integration of AI with automated robotic systems allows for high-throughput screening and dynamic optimization of reaction conditions in real-time. preprints.org

| AI/ML Application | Technique/Model | Function |

| Retrosynthesis | Molecular Transformer | Predicts potential starting materials and reaction steps from a target product. rsc.orgchemrxiv.org |

| Reaction Prediction | Neural Networks | Predicts the likely products from a given set of reactants and conditions. preprints.orgrsc.org |

| Condition Optimization | Bayesian Optimization | Iteratively suggests experiments to efficiently find optimal reaction parameters (yield, selectivity). chimia.chnih.gov |

| Pathway Design | Generative Models | Proposes novel and efficient multi-step synthetic routes. preprints.orgpreprints.org |

Advanced Spectroscopic Characterization for Mechanistic Detail (e.g., in situ spectroscopy, dynamic NMR)

A deeper understanding of reaction mechanisms is crucial for improving synthesis and controlling product outcomes. Advanced spectroscopic techniques are providing unprecedented detail about the transient intermediates and conformational dynamics involved in the formation and reactions of tetrahydrothiophenes. researchgate.net

Dynamic NMR (DNMR) spectroscopy is particularly well-suited for studying the conformational exchange in the flexible tetrahydrothiophene ring. hhu.detandfonline.com Variable-temperature NMR studies can reveal restricted rotation and ring-puckering dynamics. researchgate.net For instance, solution ¹H NMR spectra of S-n-alkyl-tetrahydrothiophenium cations show a rapid conformational exchange, leading to dynamic spin systems that can be analyzed to understand the molecule's structure and behavior in solution. hhu.detandfonline.com This information is vital for understanding how the conformation of the ring might influence its reactivity.

In situ spectroscopy, which monitors a reaction as it happens without sample extraction, is another powerful tool. researchgate.net Techniques like in situ IR or Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time, providing kinetic data and helping to identify short-lived species that are key to the reaction mechanism. This allows for a comprehensive understanding of the reaction dynamics. researchgate.net Combining these experimental techniques with computational methods, such as Density Functional Theory (DFT), allows for the correlation of observed spectral data with theoretical models of transition states and intermediates, offering a complete picture of the reaction pathway. hhu.decup.edu.cn

| Spectroscopic Technique | Information Provided | Application to Tetrahydrothiophenes |

| Dynamic NMR (DNMR) | Conformational exchange rates, rotational energy barriers, molecular dynamics in solution. hhu.de | Elucidating the puckered ring conformations and their rapid exchange in solution. tandfonline.com |

| In situ IR/Raman | Real-time concentration of species, reaction kinetics, identification of transient intermediates. researchgate.net | Monitoring the progress of cyclization reactions to form the tetrahydrothiophene ring. |

| 2D NMR (NOESY, COSY) | Through-space and through-bond correlations, determination of relative stereochemistry. researchgate.net | Confirming the stereochemistry of substituents on the tetrahydrothiophene ring. researchgate.net |

| Spectroscopic/Computational Combination | Correlation of experimental data with calculated structures and energies of transition states. hhu.denih.gov | Validating proposed reaction mechanisms and understanding factors that control selectivity. cup.edu.cn |

Exploration of Unconventional Reactivity Patterns

Future research will likely move beyond the established reactivity of the functional groups in this compound to explore more unconventional transformations. This involves leveraging the unique electronic properties of the sulfur heteroatom and the stereochemical complexity of the tetrahydrothiophene ring.

One area of interest is the catalytic activity of the sulfur atom itself. While often viewed as a site for oxidation or alkylation, the sulfur lone pairs could potentially coordinate to transition metals, leading to novel catalytic cycles or organocatalytic pathways. Another avenue is the exploration of ring-opening and ring-expansion reactions to generate new heterocyclic or acyclic sulfur-containing scaffolds. Under specific catalytic conditions, the strained five-membered ring could undergo cleavage and rearrangement, providing access to complex molecular architectures.

Furthermore, the application of tetrahydrothiophene derivatives in hetero-Diels–Alder reactions, either as the dienophile or as part of a diene system, remains an area with potential for discovering novel cycloaddition pathways. mdpi.commdpi.com The stereochemistry of the ester-substituted ring could be used to direct the facial selectivity of such reactions, leading to the enantioselective synthesis of complex polycyclic systems. Understanding the hydrodesulfurization (HDS) mechanism of tetrahydrothiophene at a molecular level also provides insights into C-S bond activation, which could be harnessed for synthetic purposes beyond sulfur removal. cup.edu.cn

Q & A

Q. What are the common synthetic routes for ethyl tetrahydrothiophene-3-carboxylate, and how do reaction conditions influence yield?

this compound derivatives are often synthesized via Stobbe condensation, where ethyl thioglycolate reacts with α,β-unsaturated esters. For example, ethyl thioglycolate and ethyl 2-hexenoate yield ethyl 4-keto-2-n-propyltetrahydrothiophene-3-carboxylate with a 66% yield under reflux in anhydrous solvents . Key factors include solvent choice (e.g., dichloromethane), temperature control, and inert atmosphere (N₂) to prevent side reactions. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios.

Q. Which purification techniques are effective for isolating this compound derivatives?

Reverse-phase HPLC with methanol-water gradients (e.g., 30%→100% methanol) is widely used, as demonstrated in isolating methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with 67% purity . Preparative column chromatography (silica gel, ethyl acetate/hexane eluent) is also effective for non-polar analogs. Post-purification, recrystallization in methanol or ethanol enhances crystallinity .

Q. How are physicochemical properties (e.g., logP, solubility) determined for this compound?

Computational tools calculate properties like XlogP (e.g., 4.0 for ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) and topological polar surface area (TPSA, e.g., 89.8 Ų) . Experimentally, solubility is assessed in DMSO, ethanol, and water via shake-flask methods, while melting points are determined via differential scanning calorimetry (DSC) .

Q. What safety protocols are critical during handling and storage?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation (H315, H319) and respiratory exposure (H335). Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can spectroscopic data resolve structural ambiguities in substituted derivatives?